molecular formula C7H12O4 B141764 2-Ethoxyethyl oxirane-2-carboxylate CAS No. 126433-46-3

2-Ethoxyethyl oxirane-2-carboxylate

Cat. No. B141764
CAS RN: 126433-46-3
M. Wt: 160.17 g/mol
InChI Key: OSWNTEFJLJJKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxyethyl oxirane-2-carboxylate, also known as ethyl glycidate, is a chemical compound with the molecular formula C7H12O4. It is an ester that is commonly used in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its potential applications in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. Its ability to participate in ring-opening reactions makes it a valuable tool for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Ethoxythis compound oxirane-2-carboxylate. However, it is considered to be a relatively safe compound with low toxicity levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate is its versatility in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for organic chemists. However, its use is limited in certain reactions due to its high reactivity and potential for side reactions.

Future Directions

There are several potential future directions for research on 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate. One area of interest is the development of new synthetic methods that utilize this compound. Additionally, there is potential for the development of new applications in the fields of materials science and biotechnology. Further research is needed to fully understand the potential applications of this compound.
In conclusion, 2-Ethoxythis compound oxirane-2-carboxylate is a valuable compound with potential applications in various fields of organic chemistry. Its unique chemical properties make it a valuable tool for organic chemists, and there is potential for further research in the future.

Synthesis Methods

The synthesis of 2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate can be achieved through the reaction of 2-Ethoxyethyl oxirane-2-carboxylateene oxide and this compound chloroformate. This reaction is typically carried out in the presence of a catalyst, such as tri2-Ethoxyethyl oxirane-2-carboxylateamine or pyridine. The resulting product is a clear, colorless liquid with a fruity odor.

Scientific Research Applications

2-Ethoxy2-Ethoxyethyl oxirane-2-carboxylate oxirane-2-carboxylate has been extensively studied for its potential applications in the field of organic chemistry. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Its unique chemical properties make it a valuable tool for organic chemists.

properties

CAS RN

126433-46-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-ethoxyethyl oxirane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-2-9-3-4-10-7(8)6-5-11-6/h6H,2-5H2,1H3

InChI Key

OSWNTEFJLJJKBG-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1CO1

Canonical SMILES

CCOCCOC(=O)C1CO1

synonyms

Oxiranecarboxylic acid, 2-ethoxyethyl ester (9CI)

Origin of Product

United States

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